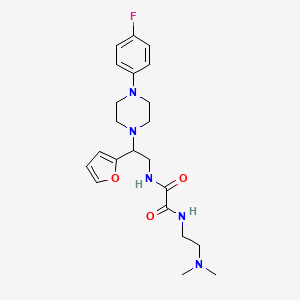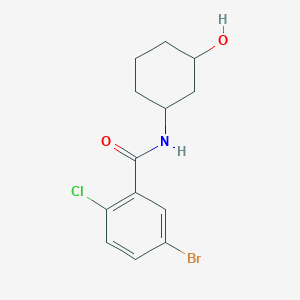![molecular formula C18H25N5O3 B2383604 N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 1197700-79-0](/img/structure/B2383604.png)
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NCPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, due to its complex structure, is likely to be involved in the synthesis of various heterocyclic compounds which possess significant biological activities. For instance, compounds with similar structures have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. Notably, some derivatives have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans with minimal inhibitory concentrations indicating strong bioactivity. These compounds also exhibited biofilm inhibition activities superior to reference drugs like Ciprofloxacin, highlighting their potential as novel antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimalarial and Leishmanicidal Activities
Research on compounds with similar structures has revealed their potential in antimalarial and leishmanicidal activities. Studies on derivatives have shown excellent activity against resistant strains of malaria parasites and Leishmania major promastigotes, suggesting that N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could be a precursor in the synthesis of drugs targeting these diseases. The antimalarial activity, in particular, was found to correlate with the electron donation properties of the phenyl ring substituents, pointing to a structure-activity relationship that could be exploited for drug development (L. M. Werbel et al., 1986; A. Foroumadi et al., 2005).
Acetylcholinesterase Inhibition
In the field of neurodegenerative diseases, compounds incorporating similar structures have been evaluated for their acetylcholinesterase inhibition properties, a key target in Alzheimer's disease treatment. Certain derivatives have shown high inhibition rates, suggesting that the base compound could serve as a scaffold for developing new therapeutic agents in this area (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).
Green Synthesis and Electrochemical Applications
Interestingly, the compound or its derivatives might also find applications in green chemistry and electrochemical synthesis methods. Research has demonstrated the potential of related compounds in the regioselective synthesis of nitroacetaminophen derivatives through electrochemical means, indicating a sustainable approach to synthesizing bioactive molecules (Eslam Salahifar et al., 2015).
Anticancer Properties
Moreover, derivatives of this compound have been synthesized and shown significant in vitro anticancer activity against various human cancer cell lines. This suggests that N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could be utilized in the development of new anticancer agents, potentially offering new therapeutic options for treating different types of cancer (Lingaiah Boddu et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-14(2)18(3,13-19)20-17(24)12-21-8-10-22(11-9-21)15-4-6-16(7-5-15)23(25)26/h4-7,14H,8-12H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXQMRMYOJMBSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)
![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)

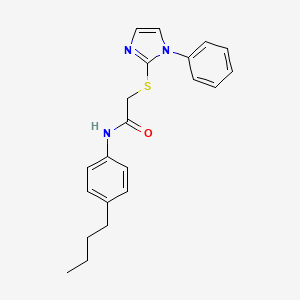
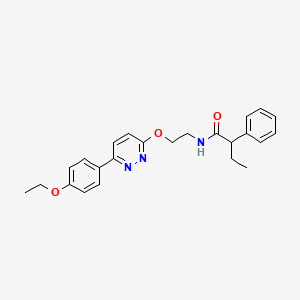
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)
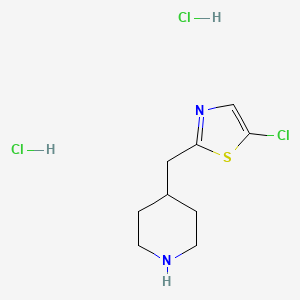
![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)
